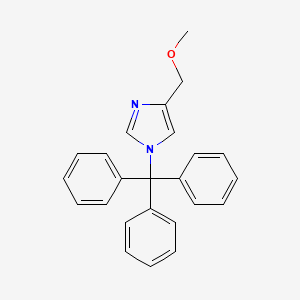

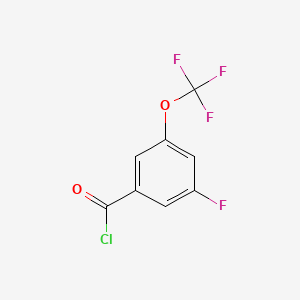

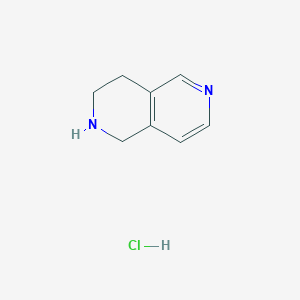

![molecular formula C12H25N3O B1401449 3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide CAS No. 1421769-45-0](/img/structure/B1401449.png)

3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide

Übersicht

Beschreibung

“2,2,6,6-Tetramethylpiperidine” is an organic compound of the amine class . It is a colorless liquid and has a “fishy”, amine-like odor . This amine is used in chemistry as a hindered base .

Synthesis Analysis

“2,2,6,6-Tetramethylpiperidine” can be used as a reactant to synthesize various compounds . For instance, it can be used to prepare metallo-amide bases and selective generation of silylketene acetals . It can also be used in the preparation of hibarimicinone, (Z)-silylketene acetal, and 4-substituted quinazoline .Chemical Reactions Analysis

“2,2,6,6-Tetramethylpiperidine” can be used in various chemical reactions . For example, it can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides . It can also be used to synthesize hydroxylamines via oxidation in the presence of oxone as an oxidant .Physical And Chemical Properties Analysis

“2,2,6,6-Tetramethylpiperidine” has a molecular weight of 141.25 . It has a refractive index of 1.445 (lit.) . Its boiling point is 152 °C (lit.) , and its density is 0.837 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen

Light Stabilization : A study by Deng Yi (2008) discusses the synthesis of a polymeric hindered amines light stabilizer derived from 3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide. This compound is used to improve the light stabilization properties of various materials (Deng Yi, 2008).

Urease Inhibition : Abbasi et al. (2020) synthesized bi-heterocyclic propanamides, which demonstrated significant inhibitory potential against the enzyme urease. This research suggests potential applications in treating diseases related to urease activity, such as certain types of infections or gastrointestinal disorders (Abbasi et al., 2020).

Antibacterial Agents : A study by Sattar et al. (2020) synthesized propanamide compounds with antibacterial properties. This research contributes to the development of new antibacterial agents, which is crucial in the context of rising antibiotic resistance (Sattar et al., 2020).

Peptide Research : Martin et al. (2001) demonstrated that 2,2,6,6-Tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid, a related compound, can be effectively incorporated into peptides. This has implications in peptide research, particularly in the study of peptide structures and functions (Martin et al., 2001).

Anticonvulsant Studies : The anticonvulsant properties of N-Benzyl-3-[(Chlorophenyl) Amino] propanamides, a class of compounds related to 3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide, were explored by Idris et al. (2011). These studies are crucial in the search for new treatments for epilepsy (Idris et al., 2011).

Antioxidant and Anticancer Activity : Tumosienė et al. (2020) synthesized novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide and tested them for antioxidant and anticancer activities. Such studies contribute to the development of new therapeutic agents for treating cancer and other diseases related to oxidative stress (Tumosienė et al., 2020).

Magnetic Resonance Imaging Applications : Yushkova et al. (2013) synthesized spin-labeled amides of 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid (trolox), including derivatives related to 3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide. These compounds are promising for applications in biomedical studies using magnetic resonance imaging (Yushkova et al., 2013).

Safety And Hazards

Eigenschaften

IUPAC Name |

3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H25N3O/c1-11(2)7-9(8-12(3,4)15-11)14-6-5-10(13)16/h9,14-15H,5-8H2,1-4H3,(H2,13,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJBCWPUPQMRABB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)NCCC(=O)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[(2,2,6,6-Tetramethylpiperidin-4-yl)amino]propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

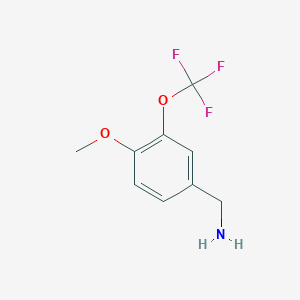

![2-Phenyl-2,6-diazaspiro[3.3]heptan-1-one](/img/structure/B1401379.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-1-(3-trifluoromethyl-benzyl)-1H-pyrazole](/img/structure/B1401383.png)